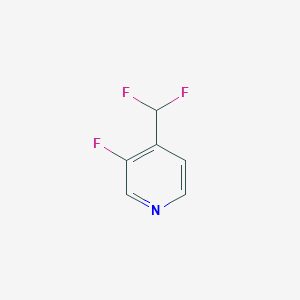

4-(Difluoromethyl)-3-fluoropyridine

Beschreibung

Strategic Significance of Fluorine in Heterocyclic Medicinal and Agrochemical Chemistry

The introduction of fluorine into heterocyclic compounds is a well-established strategy in medicinal and agrochemical chemistry to modulate a molecule's properties. acs.orgrsc.org Fluorine's high electronegativity and relatively small size can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins. nih.gov For instance, the replacement of a hydrogen atom or a hydroxyl group with fluorine can block metabolic oxidation, thereby prolonging the biological half-life of a drug. nih.gov In heterocyclic systems, fluorination can alter the basicity of nitrogen atoms, which can have profound effects on ligand-receptor interactions and pharmacokinetic profiles. nih.gov The strategic placement of fluorine can also induce favorable conformational changes in a molecule, enhancing its interaction with biological targets. nih.gov

Importance of Pyridine (B92270) Scaffolds in Pharmaceutical and Agrochemical Development

Pyridine and its derivatives are among the most prevalent heterocyclic scaffolds found in pharmaceuticals and agrochemicals. researchgate.netrsc.orgresearchgate.netrsc.orgnih.gov This is largely due to the pyridine ring's ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets. rsc.org The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can also be protonated, influencing the molecule's solubility and transport properties. rsc.org Pyridine is a key component in numerous FDA-approved drugs and top-selling agrochemicals, highlighting its versatility and importance in these sectors. rsc.orgresearchgate.net The development of new methods for the functionalization of pyridine rings continues to be an active area of research, aiming to expand the chemical space for drug and pesticide discovery. researchgate.netaun.edu.eg

Overview of Current Research Trends and Challenges in 4-(Difluoromethyl)-3-fluoropyridine Chemistry

Current research on this compound and related structures is focused on several key areas. A primary challenge lies in the development of efficient and regioselective synthetic methods. The direct introduction of a difluoromethyl group onto a pre-functionalized pyridine ring, especially at a specific position, can be complex. uni-muenster.deresearchgate.net Researchers are exploring novel catalytic systems and synthetic strategies to overcome these hurdles. uni-muenster.deresearchgate.net

Another significant trend is the incorporation of this scaffold into larger molecules to evaluate its impact on biological activity. This includes its use as a building block in the synthesis of potential drug candidates and agrochemicals. For example, derivatives of this compound are being investigated for their potential as mTOR inhibitors for neurological disorders. unimi.it The unique electronic properties conferred by both the fluorine atom and the difluoromethyl group make this scaffold a subject of interest for structure-activity relationship (SAR) studies.

The table below provides a summary of the key properties of this compound and related compounds, highlighting the data that is central to ongoing research efforts.

| Property | This compound | 4-(Trifluoromethyl)pyridine | 4-Fluoropyridine |

| Molecular Formula | C6H4F3N epa.gov | C6H4F3N nih.gov | C5H4FN |

| Molecular Weight | 147.1 g/mol epa.govvsnchem.com | 147.10 g/mol nih.gov | 97.09 g/mol |

| CAS Number | 1374659-35-4 epa.govvsnchem.comepa.gov | 3796-24-5 nih.gov | 694-52-0 |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(difluoromethyl)-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3N/c7-5-3-10-2-1-4(5)6(8)9/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKZXXQAANXDBTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20733909 | |

| Record name | 4-(Difluoromethyl)-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374659-35-4 | |

| Record name | Pyridine, 4-(difluoromethyl)-3-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374659-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Difluoromethyl)-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20733909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(difluoromethyl)-3-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profiles and Transformation Chemistry of 4 Difluoromethyl 3 Fluoropyridine

Reactivity of the Pyyridine Core and Substituents

The pyridine (B92270) ring, being an electron-deficient heterocycle, fundamentally influences the reactivity of its substituents. The nitrogen atom withdraws electron density from the ring, making it susceptible to nucleophilic attack while deactivating it towards most electrophilic substitutions. The presence of two fluorine-containing groups further modulates this electronic landscape.

The 4-(Difluoromethyl)-3-fluoropyridine molecule possesses two types of carbon-fluorine bonds: a C(sp²)-F bond on the aromatic ring and two C(sp³)-F bonds within the difluoromethyl group. The selective functionalization of these halogen atoms hinges on their distinct chemical environments.

The fluorine atom at the C-3 position is an activated site for nucleophilic aromatic substitution (SNAr). Its reactivity is enhanced by the electron-withdrawing effect of the pyridine nitrogen. In contrast, the C-F bonds of the difluoromethyl group are aliphatic and generally much less reactive towards nucleophilic substitution unless activated by specific reagents or catalytic systems. While SNAr reactions preferentially occur at C-F bonds over other C-X (X=Cl, Br, I) bonds, the reverse is often true for metal-catalyzed coupling reactions. This differential reactivity allows for selective chemistry at the C-3 position without disturbing the -CF₂H group under SNAr conditions.

Reactivity with Nucleophiles: The electron-deficient nature of the pyridine ring makes this compound a prime candidate for nucleophilic aromatic substitution (SNAr). SNAr reactions of fluoropyridines can be faster than those of their chloropyridine counterparts due to the high electronegativity of fluorine. Nucleophilic attack is strongly favored at the positions ortho and para to the ring nitrogen (C-2, C-4, and C-6). In this molecule, the C-4 position is occupied by the difluoromethyl group, leaving the C-3 fluorine as a viable site for substitution, activated by the adjacent electron-withdrawing substituent. Reactions with various nucleophiles, such as amines, alkoxides, and thiols, can be expected to proceed at this position.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate, known as a Meisenheimer complex, followed by the elimination of the fluoride (B91410) leaving group to restore aromaticity.

Reactivity with Electrophiles: Conversely, the pyridine ring is inherently deactivated towards electrophilic aromatic substitution due to the electron-withdrawing character of the nitrogen atom. Reactions such as nitration or Friedel-Crafts acylation typically require harsh conditions and often result in low yields. Functionalization via electrophilic attack generally necessitates strategies that overcome this inherent lack of reactivity, such as directed ortho-metalation, where a directing group guides deprotonation to a specific site, followed by quenching with an electrophile.

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex derivatives. For this compound, the C-3 fluorine atom represents a potential handle for such transformations, although C-F bond activation is typically more challenging than that of other halogens.

Palladium-catalyzed reactions like the Suzuki-Miyaura (using boronic acids or trifluoroborates) and Buchwald-Hartwig (using amines) couplings are well-established methods for functionalizing aryl halides. While less common for fluoroarenes, specific catalytic systems have been developed to facilitate these transformations. The ability to form new C-C bonds allows for the introduction of a wide array of alkyl, aryl, and vinyl groups, significantly expanding the library of accessible derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Chlorides This table illustrates typical conditions that could be adapted for the cross-coupling of this compound, based on established methods for other heteroaryl chlorides.

| Entry | Heteroaryl Chloride | Coupling Partner | Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Chloropyridine | Potassium Cyclopropyltrifluoroborate | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85 |

| 2 | 3-Chloropyridine | Potassium Cyclobutyltrifluoroborate | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 90 |

| 3 | 4-Chloropyridine | Potassium Cyclopropyltrifluoroborate | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 99 |

Chemical Transformations of the Difluoromethyl Group

The difluoromethyl (-CF₂H) group is a unique functional moiety. It is considered a bioisostere of alcohol, thiol, or amine groups due to the acidic nature of its proton, which can act as a hydrogen bond donor. This group can undergo its own set of chemical transformations.

Hydrodefluorination (HDF) is the process of replacing a C-F bond with a C-H bond. This transformation can be particularly useful for fine-tuning the properties of a molecule by sequentially removing fluorine atoms. Catalytic HDF of fluorinated aromatic compounds has been achieved using various transition-metal catalysts, including ruthenium and zirconium systems, as well as through organophotoredox catalysis.

For the difluoromethyl group, selective HDF could potentially convert it to a monofluoromethyl (-CH₂F) or a methyl (-CH₃) group. The mechanism often involves nucleophilic attack by a hydride ligand from the catalyst onto the carbon atom. Photoredox-catalyzed methods, on the other hand, can proceed through a single-electron transfer mechanism, generating a radical anion that subsequently expels a fluoride ion.

Table 2: Example of Ruthenium-Catalyzed Hydrodefluorination (HDF) of a Fluoropyridine This table shows conditions for the HDF of pentafluoropyridine, illustrating a catalytic system that could be explored for the transformation of the difluoromethyl group.

| Catalyst | Substrate | Product(s) | Conditions |

| Ru(IPr)(PPh₃)₂(CO)H₂ | Pentafluoropyridine | 2,3,4,5-Tetrafluoropyridine | NaOtBu, C₆H₆, 80 °C |

| Ru(IPr)(PPh₃)₂(CO)H₂ | 2,3,4,5-Tetrafluoropyridine | 3,4,5-Trifluoropyridine & 2,3,5-Trifluoropyridine | NaOtBu, C₆H₆, 80 °C |

IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene

Beyond HDF, the difluoromethyl group offers other opportunities for derivatization. The acidity of the C-H bond in the -CF₂H group allows for deprotonation with a suitable base to generate a difluoromethyl anion. This nucleophilic species can then react with a variety of electrophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds directly at the difluoromethyl carbon.

Furthermore, strategies involving the umpolung, or reversal of polarity, of fluoroalkyl groups have been developed. For instance, an Ir-catalyzed asymmetric defluoroallylation of 4-trifluoromethylpyridines proceeds through the formation of a pyridyldifluoromethyl anion intermediate. A similar strategy could conceivably be applied to this compound, where deprotonation would generate a nucleophile for subsequent reactions, opening a pathway to chiral, difluoroalkyl-substituted molecules. This approach represents a flexible method for modifying a pre-existing fluoroalkyl group through C-F bond activation.

Stereochemical and Regiochemical Outcomes in Reactions

The reactivity of the pyridine ring in This compound is significantly influenced by the electronic nature of its substituents. The fluorine atom at the 3-position and the difluoromethyl group at the 4-position are both electron-withdrawing, which deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr).

The regiochemical outcome of reactions is a critical consideration. In the context of synthesizing substituted pyridines, methods to control the position of functionalization are paramount. For instance, the direct C-H difluoromethylation of pyridines can be directed to the para-position (C4) through the use of pyridinium (B92312) salts. This strategy takes advantage of the electronic directing effects of the nitrogen atom in the protonated ring system. nih.gov The formation of pyridinium salts under acidic conditions enhances the electrophilicity of the γ-position (C4), making it susceptible to attack by a difluoromethyl radical source. nih.govresearchgate.net

Conversely, to achieve meta-difluoromethylation, a different strategy employing oxazino pyridine intermediates under basic conditions is utilized. In this scenario, the oxazino pyridine acts as a masked enamine, directing the radical difluoromethylation to the δ-position, which corresponds to the C3 or C5 position of the pyridine ring. nih.govresearchgate.net

While extensive research has focused on the regioselective synthesis of such compounds, specific studies detailing the stereochemical and regiochemical outcomes of subsequent reactions starting fromThis compound are less prevalent in the current literature. However, general principles of pyridine chemistry suggest that nucleophilic attack would likely be directed to the positions activated by the electron-withdrawing groups. The fluorine atom at the 3-position is a good leaving group in SNAr reactions, and its departure would be facilitated by the neighboring difluoromethyl group. nih.govacs.org The precise regioselectivity of such a substitution would depend on the nature of the nucleophile and the reaction conditions.

Currently, there is a notable absence of published research focusing on stereoselective transformations involving This compound . Such reactions would likely require the introduction of a chiral center or the use of a chiral catalyst to influence the stereochemical outcome.

Mechanistic Insights into Transformation Pathways

The transformation pathways of This compound are intrinsically linked to the electronic interplay of its substituents with the pyridine core. The electron-withdrawing nature of both the 3-fluoro and 4-difluoromethyl groups significantly lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridine ring, making it more susceptible to nucleophilic attack.

In the case of nucleophilic aromatic substitution, the reaction typically proceeds through a Meisenheimer-type intermediate. A nucleophile attacks the electron-deficient ring at a position bearing a suitable leaving group (in this case, the fluorine atom at C3). The resulting anionic sigma complex is stabilized by the electron-withdrawing substituents. Subsequent expulsion of the fluoride ion restores the aromaticity of the ring, yielding the substituted product. The rate of these SNAr reactions is generally faster for fluoropyridines compared to their chloro- or bromo-analogues due to the high electronegativity of fluorine, which enhances the electrophilicity of the carbon atom to which it is attached. nih.govacs.org

Mechanistic studies on the synthesis of related difluoromethylated pyridines have provided valuable insights. The regioselective para-difluoromethylation via pyridinium salts is understood to proceed through a radical mechanism. nih.govresearchgate.net The pyridinium ion undergoes a single-electron reduction to form a pyridinyl radical, which then reacts with a difluoromethyl radical. The resulting intermediate is subsequently oxidized to the final product.

For transformations involving the difluoromethyl group itself, the reaction mechanism would depend on the specific reagents and conditions. For instance, C-H activation of the difluoromethyl group could potentially lead to further functionalization, proceeding through radical or organometallic intermediates.

Advanced Applications and Functional Roles in Molecular Design

Strategic Utility in Organic Synthesis

As a functionalized heterocycle, 4-(Difluoromethyl)-3-fluoropyridine serves as a versatile platform for accessing more complex molecular structures. Its inherent reactivity, modulated by the electron-withdrawing fluorine substituents, allows for its incorporation into a variety of synthetic schemes.

Foundation for Complex Heterocyclic Architectures

The pyridine (B92270) core is a fundamental motif in a vast array of chemical compounds. The direct C-H difluoromethylation of pyridines is recognized as a highly efficient and economical route to access these important azines. nih.gov Synthetic strategies have been developed to introduce the difluoromethyl group at specific positions on the pyridine ring, highlighting the demand for such building blocks in discovery campaigns. nih.gov The synthesis of diversely substituted 3-fluoropyridines can be achieved through various methods, including photoredox-mediated coupling reactions, demonstrating the accessibility of this class of compounds. acs.org The presence of both the difluoromethyl group and the adjacent fluorine atom on the pyridine ring of this compound makes it a valuable precursor for creating more elaborate heterocyclic systems, such as those found in pharmaceuticals and agrochemicals. nih.govdntb.gov.ua The compound can be used in late-stage functionalization, allowing for the efficient generation of structural diversity from a common intermediate. nih.gov

Application in "Click Chemistry" and Bioconjugation (via sulfonyl fluoride (B91410) analogues)

"Click chemistry" refers to a class of reactions that are rapid, selective, and high-yielding, making them ideal for connecting molecular building blocks, particularly in complex biological environments. dntb.gov.ua A key example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov Bioconjugation, the process of linking molecules to biomacromolecules like proteins, frequently employs click chemistry for its efficiency and biocompatibility. nih.gov

While this compound itself is not directly used in click chemistry, it can be converted into derivatives suitable for such applications. Specifically, sulfonyl fluoride analogues have emerged as powerful tools. Molecules containing sulfonyl fluorides are used as covalent modifiers of proteins and as probes in chemical biology. researchgate.net More recently, they have been adapted for use in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.net The synthesis of sulfonyl chloride derivatives of fluorinated pyridines, such as 4-Amino-3-(difluoromethyl)-5-fluoropyridine-2-sulfonyl chloride, has been reported. bldpharm.com These sulfonyl chlorides are direct precursors to sulfonyl fluorides, which can then be used as reactive handles for bioconjugation and other click chemistry applications. researchgate.net This positions this compound as a valuable starting material for creating specialized reagents for advanced molecular tagging and assembly.

Contributions to Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. tandfonline.comnih.gov The difluoromethyl group (CF2H), in particular, is of significant interest as it can act as a metabolically stable bioisostere for hydroxyl, thiol, or amine groups and can participate in hydrogen bonding to improve target affinity. nih.govnih.gov

Scaffold Design for Therapeutic Agents

The 4-(difluoromethyl)pyridine (B1298655) motif is a key structural component in several advanced therapeutic agents. Its rigid framework and specific electronic properties make it an attractive scaffold for designing potent and selective inhibitors. For instance, the difluoromethylpyridine core is central to the design of kinase inhibitors, which are a major class of drugs, particularly in oncology.

Research has led to the discovery of potent, orally available, and brain-penetrant mTOR inhibitors for treating neurological disorders, which feature a difluoromethyl-substituted pyridine core. unimi.it Similarly, a highly selective and CNS-penetrable kinase inhibitor for treating neuropathic pain, BMS-986176/LX-9211, incorporates a bis(difluoromethyl)-bipyridine structure. nih.gov These examples underscore the value of the this compound scaffold in developing next-generation therapeutics.

| Compound | Therapeutic Target | Significance of the Fluorinated Pyridine Scaffold | Reference |

|---|---|---|---|

| PQR626 | mTOR Kinase | The 4-(difluoromethyl)pyridin-2-amine (B599231) core contributes to high potency, selectivity, and brain penetration for treating neurological disorders. | unimi.it |

| BMS-986176/LX-9211 | Adaptor protein-2 associated kinase 1 (AAK1) | The bis(difluoromethyl)-bipyridine structure is key to its high selectivity and CNS penetrability for neuropathic pain treatment. | nih.gov |

Enhancing Drug Efficacy and Selectivity through Fluorine Introduction

The strategic incorporation of fluorine can profoundly influence a drug's interaction with its biological target. tandfonline.combenthamscience.com The 3-fluoro and 4-difluoromethyl groups in this compound exert strong electron-withdrawing effects, which can modulate the basicity (pKa) of the pyridine nitrogen. acs.org This alteration of the molecule's electronic profile can lead to more favorable electrostatic interactions within a protein's binding pocket, thereby enhancing binding affinity and, consequently, potency. tandfonline.comacs.org

Furthermore, replacing a hydrogen atom with fluorine causes minimal steric perturbation, allowing the modified drug to fit into the same binding site as its non-fluorinated counterpart. tandfonline.com However, the unique electrostatic nature of the C-F bond can lead to specific interactions with the target protein that are not possible with a C-H bond, potentially increasing selectivity for the intended target over off-target proteins. acs.organnualreviews.org The difluoromethyl group, acting as a hydrogen bond donor, can also form crucial interactions with protein residues, further enhancing affinity and specificity. nih.gov

Modulation of ADME Properties (Absorption, Distribution, Metabolism, Excretion)

Beyond target interaction, the fluorinated substituents on this compound play a critical role in optimizing a drug's pharmacokinetic profile. tandfonline.comcapes.gov.br The modification of a drug candidate's ADME properties is essential for ensuring it reaches its target in sufficient concentration and remains in the body for an appropriate duration.

Metabolism: One of the most significant advantages of fluorination is the enhancement of metabolic stability. acs.org The carbon-fluorine bond is considerably stronger than the carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes like the Cytochrome P450 (CYP) family. acs.org Placing fluorine or a difluoromethyl group at a position on the pyridine ring that is susceptible to oxidative metabolism can effectively block this pathway, increasing the drug's half-life and bioavailability. tandfonline.comacs.org

Absorption and Distribution: Lipophilicity is a key factor governing a drug's absorption and distribution. The introduction of fluorine can alter a molecule's lipophilicity. benthamscience.comannualreviews.org While a single fluorine atom often causes a modest increase in lipophilicity, the difluoromethyl group is considered a lipophilic bioisostere of a hydroxyl group. nih.govbenthamscience.com This modulation helps to achieve an optimal balance of solubility and membrane permeability, which is crucial for oral absorption and penetration into tissues, including crossing the blood-brain barrier for CNS-targeted drugs. tandfonline.comnih.gov

Excretion: By influencing metabolism and distribution, the fluorinated groups indirectly affect how a drug is cleared from the body. Increased metabolic stability can shift clearance from hepatic metabolism to renal excretion.

| ADME Property | Effect of 3-Fluoro and 4-Difluoromethyl Groups | Mechanism/Rationale | Reference |

|---|---|---|---|

| A bsorption | Modulated | Alters lipophilicity to optimize membrane permeability. | tandfonline.comnih.gov |

| D istribution | Enhanced Tissue Penetration | Increased lipophilicity can improve distribution into tissues and the CNS. | unimi.it |

| M etabolism | Increased Stability | The strong C-F bond blocks sites of oxidative metabolism by CYP enzymes. | acs.orgnih.gov |

| E xcretion | Altered Clearance Pathways | Reduced metabolism can lead to a shift towards renal clearance. | annualreviews.org |

Radiopharmaceutical Applications (e.g., F-18 Labeling)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers labeled with positron-emitting isotopes, with fluorine-18 (B77423) (¹⁸F) being the most widely used due to its favorable decay properties. researchgate.netresearchgate.netmdpi.com The development of novel PET tracers is a critical area of research for diagnosing and understanding various diseases.

While there is no specific literature detailing the ¹⁸F-labeling of this compound, the methods for labeling both fluoropyridines and difluoromethyl groups are well-established, suggesting its potential as a target for radiolabeling.

The radiofluorination of pyridines can be challenging, especially at the meta-position, due to the electron-rich nature of the aromatic ring. researchgate.netnih.gov However, methods involving nucleophilic aromatic substitution (SₙAr) on activated precursors, such as those with good leaving groups (e.g., nitro or trimethylammonium groups), have been successfully employed. researchgate.net For instance, the synthesis of [¹⁸F]3-fluoro-4-aminopyridine, a PET tracer for imaging demyelination, has been achieved through various routes, including direct radiofluorination of pyridine N-oxides. nih.gov

More relevant to the specific structure of this compound is the development of methods for the ¹⁸F-labeling of CF₂H groups. A general method has been reported that allows for the formal substitution of a fluorine-19 atom with a fluorine-18 atom in a CF₂H group. nih.govresearchgate.net This process involves a two-step defluorination/radiofluorination sequence mediated by a frustrated Lewis pair, which can utilize the target compound itself as the starting material. This approach has been shown to be applicable to a range of biologically relevant molecules, delivering good radiochemical yields and high molar activities. nih.govresearchgate.net The ability to label existing difluoromethylated compounds opens up a direct path to creating novel PET tracers from known bioactive molecules.

Table 2: General Methods for ¹⁸F-Labeling of Relevant Moieties

| Labeling Target | Method | Precursor Type | Key Features | Reference |

| Fluoropyridines | Nucleophilic Heteroaromatic Substitution | Pyridine with leaving group (e.g., -NO₂, -NMe₃⁺) | Efficient for ortho/para positions; meta is challenging. | evitachem.comresearchgate.net |

| Fluoropyridines | Direct radiofluorination of N-oxides | Pyridine N-oxide | Enables synthesis of meta-fluorinated pyridines. | nih.gov |

| Difluoromethyl (CF₂H) groups | C-F Activation / Isotopic Exchange | Target compound with CF₂H group | Two-step defluorination/radiofluorination; uses target compound as precursor. | nih.govresearchgate.net |

The combination of a biologically relevant pyridine core and a difluoromethyl group makes this compound an intriguing candidate for development as a PET imaging agent, pending the successful application of these advanced radiolabeling techniques.

Computational and Theoretical Investigations of 4 Difluoromethyl 3 Fluoropyridine

Electronic Structure and Bonding Analysis

The electronic structure of 4-(Difluoromethyl)-3-fluoropyridine is significantly influenced by the presence of the electronegative fluorine atom and the difluoromethyl group on the pyridine (B92270) ring. Density Functional Theory (DFT) is a primary computational method used to investigate the electronic properties of such molecules. nih.gov By solving the Kohn-Sham equations, DFT can provide insights into the distribution of electron density, molecular orbital energies, and the nature of chemical bonds.

The fluorine atom at the 3-position and the difluoromethyl group at the 4-position both exert strong electron-withdrawing effects on the pyridine ring. This is expected to lower the energy of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the bonding within a molecule. For this compound, NBO analysis would likely reveal significant polarization of the C-F bonds and the C-C and C-N bonds within the pyridine ring. This polarization is a key factor in determining the molecule's reactivity and intermolecular interactions.

Table 1: Calculated Electronic Properties of a Representative Fluorinated Pyridine Derivative (3-Fluoropyridine) using DFT

| Property | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 2.5 D |

Note: The data in this table is for 3-Fluoropyridine (B146971) and is intended to be representative of the types of properties calculated for fluorinated pyridines. The values for this compound may differ.

Spectroscopic Property Prediction

Computational methods are extensively used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for interpreting experimental data and confirming the structure of newly synthesized compounds.

Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis) of this compound. The predicted absorption maxima (λmax) would correspond to electronic transitions between molecular orbitals.

The prediction of NMR chemical shifts (¹H, ¹³C, ¹⁹F) is another significant application of DFT. By calculating the magnetic shielding tensors for each nucleus, it is possible to obtain theoretical chemical shifts that can be compared with experimental data. For this compound, the ¹⁹F NMR spectrum would be of particular interest, with distinct signals expected for the fluorine on the pyridine ring and the two fluorine atoms of the difluoromethyl group.

The vibrational frequencies of this compound can be calculated using DFT. These frequencies correspond to the peaks in an IR spectrum. The calculated IR spectrum can aid in the identification of characteristic vibrational modes, such as the C-F stretching vibrations and the pyridine ring vibrations. rsc.org

Table 2: Predicted Vibrational Frequencies for a Representative Fluorinated Pyridine (3-Fluoropyridine)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C-H stretch | 3100-3000 |

| Ring stretch | 1600-1400 |

| C-F stretch | 1250-1150 |

| Ring bending | 800-600 |

Note: This data is for 3-Fluoropyridine and serves as an illustrative example. The actual vibrational frequencies for this compound will vary.

Reaction Mechanism Modeling using Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are powerful tools for elucidating the mechanisms of chemical reactions. For this compound, these methods can be used to model various potential reactions, such as nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyridine ring, enhanced by the fluorine and difluoromethyl substituents, makes it susceptible to attack by nucleophiles.

By mapping the potential energy surface of a reaction, computational chemists can identify transition states, intermediates, and the activation energies associated with each step of the reaction. This information is crucial for understanding the reaction kinetics and predicting the major products. For example, in a hypothetical SNAr reaction, calculations could determine whether a nucleophile would preferentially attack at a specific position on the pyridine ring.

Computational studies on the SNAr reactions of other electron-deficient pyridine derivatives have demonstrated the utility of this approach in understanding reactivity and reaction pathways. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The difluoromethyl group in this compound introduces conformational flexibility. The rotation around the C-C bond connecting the difluoromethyl group to the pyridine ring can be investigated using computational methods. By performing a relaxed potential energy surface scan, it is possible to identify the most stable conformations (rotamers) and the energy barriers between them. The conformational preferences will be influenced by steric and electronic interactions between the difluoromethyl group and the adjacent fluorine atom on the ring. soton.ac.uk

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in different environments, such as in a solvent or interacting with a biological target. rsc.org MD simulations track the movement of atoms over time, providing a detailed picture of the molecule's flexibility, conformational changes, and intermolecular interactions. This information is particularly valuable for understanding how the molecule might behave in a biological system. nih.gov

Structure-Activity Relationship (SAR) Studies through Computational Approaches

In the context of drug discovery and materials science, understanding the relationship between a molecule's structure and its activity is paramount. Computational approaches such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are central to these investigations.

QSAR studies aim to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov For a series of derivatives of this compound, QSAR could be used to identify the key molecular descriptors (e.g., electronic properties, steric parameters, lipophilicity) that govern their activity.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. dntb.gov.ua This method is widely used in drug design to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. If this compound were being investigated as a potential drug candidate, molecular docking could be used to predict its binding mode and affinity to its target protein.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.